(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Catalog No.
S3271291
CAS No.
77171-41-6
M.F
C15H21NO5
M. Wt
295.335
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric ac...

CAS Number

77171-41-6

Product Name

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

IUPAC Name

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

Molecular Formula

C15H21NO5

Molecular Weight

295.335

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1

InChI Key

BHTRKISIDQZUQX-VXGBXAGGSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O

Solubility

not available

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a chiral compound with a complex structure that includes a butyric acid backbone, a Boc (tert-butyloxycarbonyl) protected amino group, and a hydroxyl group. The presence of the phenyl group contributes to its unique properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets.

HPPA has been investigated for its potential role in various biological processes, but the mechanisms are still under exploration. Some studies suggest HPPA may interact with specific enzymes or receptors in the body []. However, more research is needed to understand these mechanisms fully.

Synthesis of Peptides and Proteins

This molecule can serve as a building block for the synthesis of peptides and proteins with specific functionalities. The "Boc" group (tert-Butyloxycarbonyl) acts as a protecting group for the amino functionality, allowing for selective modification and chain elongation during peptide synthesis. The (2R,3R) configuration introduces chirality, potentially leading to the development of novel therapeutic agents with improved activity and reduced side effects [1].

Source

The chemical reactivity of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid can be categorized into several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, acting as an acid or a base depending on the conditions.
  • Esterification: The hydroxyl group can react with alcohols to form esters, which is useful in various synthetic applications.
  • Amine Reactions: The amine functional group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are facilitated by enzymes in biological systems, which enhance reaction rates and specificity

Research indicates that (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid exhibits various biological activities. Its structural components suggest potential roles in:

  • Antioxidant Activity: Compounds with phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, making this compound a candidate for further investigation in inflammatory diseases.
  • Neuroprotective Properties: Given its structural similarity to known neuroprotective agents, it may influence pathways associated with neurodegenerative diseases .

Synthesis of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as phenylacetic acid or derivatives.
  • Protection of Functional Groups: The amine group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
  • Chiral Resolution: Chiral intermediates can be resolved using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
  • Final Deprotection: After the desired reactions are completed, the Boc protecting group is removed under acidic conditions to yield the final product.

These methods allow for the efficient synthesis of the compound while maintaining its chirality and functional integrity

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting specific biological pathways.
  • Research Tool: It can serve as a biochemical probe to study enzyme mechanisms or cellular processes.
  • Synthesis Intermediate: This compound may act as an intermediate in the synthesis of more complex molecules in medicinal chemistry.

Interaction studies involving (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid focus on its binding affinity and activity against various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its biological activity and mechanism of action against cell lines or isolated enzymes.

Such studies are crucial for understanding its therapeutic potential and guiding further development .

Several compounds share structural similarities with (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Amino-3-hydroxybutyric acidContains an amino and hydroxyl groupKnown for neuroprotective effects
Phenylbutyric acidSimple phenyl butyric structureUsed in treating urea cycle disorders
2-Hydroxyphenylacetic acidHydroxylated phenylacetic derivativeExhibits anti-inflammatory properties
(S)-ProlineA naturally occurring amino acidInvolved in protein synthesis and metabolism

The uniqueness of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid lies in its specific stereochemistry and the presence of both hydroxyl and Boc-protected amine groups, which may enhance its interaction with biological targets compared to similar compounds

XLogP3

1.9

Dates

Modify: 2023-08-19

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